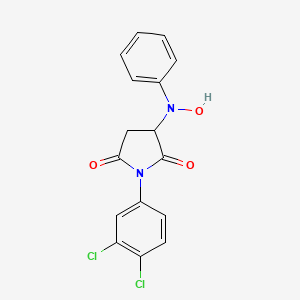![molecular formula C20H26N2O2 B14144764 [2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate CAS No. 958955-61-8](/img/structure/B14144764.png)
[2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclohexyl ring substituted with a 3,5-dimethylpyrazol-1-yl group and a 3-phenylpropanoate ester group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate typically involves the alkylation of pyrazoles with appropriate alkyl halides. For instance, the preparation of similar compounds has been carried out by alkylation of pyrazoles with poly(bromomethyl) using t-BuOK/THF as the reaction medium . The reaction conditions often include refluxing the reactants and subsequent purification steps such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
化学反応の分析
Types of Reactions
[2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles or esters.
科学的研究の応用
Chemistry
In chemistry, [2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in catalysis and material science .
Biology and Medicine
The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and resins. Its unique chemical properties make it suitable for creating materials with specific mechanical or thermal properties .
作用機序
The mechanism by which [2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. This coordination can alter the conformation of the target molecule, leading to changes in its biological activity .
類似化合物との比較
Similar Compounds
- 2-(3,5-Dimethylpyrazol-1-yl)benzimidazole
- 2-(3,5-Dimethylpyrazol-1-yl)ethylseleno derivatives
Uniqueness
Compared to similar compounds, [2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate stands out due to its cyclohexyl ring, which provides additional steric bulk and potential for unique interactions with molecular targets. This structural feature can enhance its binding affinity and specificity in various applications .
特性
CAS番号 |
958955-61-8 |
|---|---|
分子式 |
C20H26N2O2 |
分子量 |
326.4 g/mol |
IUPAC名 |
[2-(3,5-dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate |
InChI |
InChI=1S/C20H26N2O2/c1-15-14-16(2)22(21-15)18-10-6-7-11-19(18)24-20(23)13-12-17-8-4-3-5-9-17/h3-5,8-9,14,18-19H,6-7,10-13H2,1-2H3 |
InChIキー |
QQKZHLKZHQGJCS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C2CCCCC2OC(=O)CCC3=CC=CC=C3)C |
溶解性 |
24.4 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


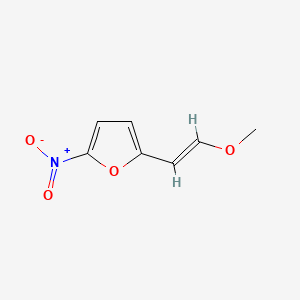
![methyl 3-{[(3-chlorotricyclo[3.3.1.1~3,7~]dec-1-yl)carbonyl]amino}-5-fluoro-1H-indole-2-carboxylate](/img/structure/B14144701.png)
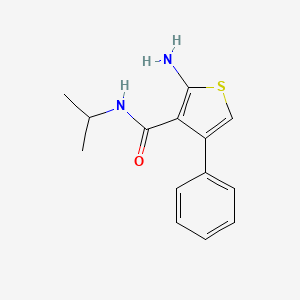
![[(2R,4aR,6S,7R,8S,8aR)-6-methoxy-7-methylsulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] methanesulfonate](/img/structure/B14144714.png)
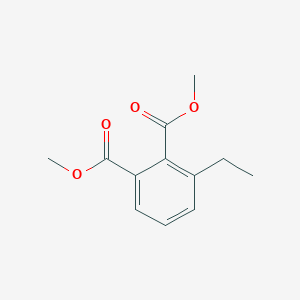
![7-Hydroxy-4,9-dimethoxy-7-pentafluoroethyl-6,7-dihydro-furo[3,2-g]chromen-5-one](/img/structure/B14144727.png)
![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methoxyphenoxy)ethyl]cyanamide](/img/structure/B14144729.png)
![3-[4-[Tert-butyl(dimethyl)silyl]oxyphenyl]propanal](/img/structure/B14144741.png)

![3-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B14144748.png)
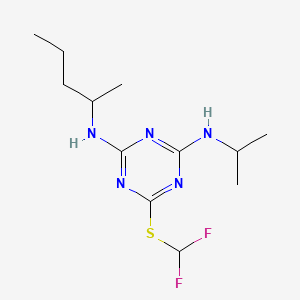
![1-(4-Fluorophenyl)-3-[4-(3-methoxyphenyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14144763.png)
![1-[6-Hydroxy-3,6-dimethyl-4-(3-nitrophenyl)-4,5,6,7-tetrahydro-2H-indazol-5-yl]ethanone](/img/structure/B14144766.png)
